9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of various substituents. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Substitution reactions: to introduce functional groups.
Condensation reactions: to link different parts of the molecule.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions might include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Substitution: reactions might result in various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: by binding to the active site.
Modulation of receptor activity: by acting as an agonist or antagonist.
Interference with cellular signaling pathways: .
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrido[1,2-a]pyrimidin-4-ones with different substituents. Examples could be:
- 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-thione
Uniqueness
The uniqueness of “9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” might lie in its specific substituents and the resulting biological activities or chemical reactivity.
Properties
Molecular Formula |
C28H31N5O3S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-20-7-5-13-32-25(20)30-24(29-11-6-12-31-15-17-36-18-16-31)22(26(32)34)19-23-27(35)33(28(37)38-23)14-10-21-8-3-2-4-9-21/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3/b23-19- |
InChI Key |
QGJCKBKZAAKDDW-NMWGTECJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5 |
Origin of Product |
United States |
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